REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[N+:12]([O-])=O)[C:7]#[N:8])[CH3:2]>C(O)C.[Pd]>[NH2:12][C:11]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[NH:3][CH2:1][CH3:2]
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Name
|
|
Quantity
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0.3 g
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Type
|
reactant
|
Smiles
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C(C)NC=1C=C(C#N)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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0.07 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
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Details
|
The mixture was then shaken in a hydrogenation shaker under an atmosphere of hydrogen (40 psi) for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered through diatomaceous earth
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |